Senbusine A
CAS No.: 82202-95-7
Cat. No.: VC18978015
Molecular Formula: C23H37NO6
Molecular Weight: 423.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82202-95-7 |
|---|---|
| Molecular Formula | C23H37NO6 |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | 11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16,18-tetrol |
| Standard InChI | InChI=1S/C23H37NO6/c1-4-24-9-21(10-29-2)6-5-14(25)23-12-7-11-13(30-3)8-22(28,15(12)17(11)26)16(20(23)24)18(27)19(21)23/h11-20,25-28H,4-10H2,1-3H3 |
| Standard InChI Key | FNRMXORIKJLSGX-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)O)O)COC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Senbusine A (C₂₃H₃₇NO₆; molecular weight: 423.50 g/mol) is a C₁₉-diterpenoid alkaloid with a hexacyclic framework. Its IUPAC name is 11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-4,8,16,18-tetrol . Key structural features include:
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A tetracyclic diterpenoid core with an ethyl group at C-11.
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Methoxy and methoxymethyl substituents at C-6 and C-13, respectively.
Table 1: Physicochemical Properties of Senbusine A
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₃₇NO₆ |
| Exact Mass | 423.2621 g/mol |
| Topological Polar SA | 103.00 Ų |
| XLogP | -0.60 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 4 |
| SMILES (Canonical) | CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)O)O)COC |
Natural Sources and Biosynthesis
Plant Origins
Senbusine A is predominantly isolated from Aconitum species, including:
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Aconitum carmichaeli and Aconitum ferox .
These plants are traditionally used for treating inflammatory conditions, infections, and pain .
Biosynthetic Pathways
While the exact biosynthesis of Senbusine A remains uncharacterized, diterpenoid alkaloids generally originate from geranylgeranyl pyrophosphate (GGPP). Key steps include cyclization, oxidation, and amination, with post-modifications (e.g., methoxylation) contributing to structural diversity .
Pharmacological Activities
Anti-Inflammatory Effects
In a murine model of TNBS-induced colitis, Senbusine A demonstrated significant anti-inflammatory activity:
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Reduced macroscopic damage scores by 40% compared to controls.
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Suppressed IFN-γ production in colonic tissues by 58% .
Mechanistically, it preserves intestinal goblet cell integrity, mitigating inflammation-driven barrier dysfunction .
Structure-activity studies highlight the importance of ester groups and C-11 substituents in enhancing cytotoxicity . Unlike related alkaloids (e.g., aconitine), Senbusine A lacks ester moieties, which may explain its moderate potency .
Metabolism and Pharmacokinetics
Biotransformation Pathways
Senbusine A undergoes hepatic metabolism via cytochrome P450 enzymes, primarily CYP3A4, yielding hydroxylated derivatives . Key metabolites include:
ADMET Properties
Table 3: Predicted ADMET Profile
| Parameter | Prediction | Probability (%) |
|---|---|---|
| Human Intestinal Absorption | High | 83.99 |
| Blood-Brain Barrier Penetration | Moderate | 65.00 |
| CYP3A4 Substrate | Yes | 68.40 |
| P-glycoprotein Substrate | Yes | 65.93 |
| Hepatotoxicity | Low | 51.56 |
Future Directions and Challenges
Structural Optimization
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Esterification: Introducing acyl groups at C-11/C-15 may enhance cytotoxicity, as seen in pseudokobusine derivatives .
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Hybrid Molecules: Coupling with NSAIDs (e.g., aspirin) could synergize anti-inflammatory and anticancer effects .
Clinical Translation
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